

Measuring the Efficacy of Sivopixant with Calcium Imaging Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: Sivopixant

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Introduction

Sivopixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1] Activation of P2X3 receptors by extracellular ATP leads to an influx of cations, most notably calcium and sodium, which depolarizes the cell membrane and initiates nociceptive signals.[2] This pathway is implicated in various chronic pain and hypersensitivity conditions. **Sivopixant**'s efficacy in reducing cough frequency has been demonstrated in clinical trials for refractory or unexplained chronic cough.[3][4]

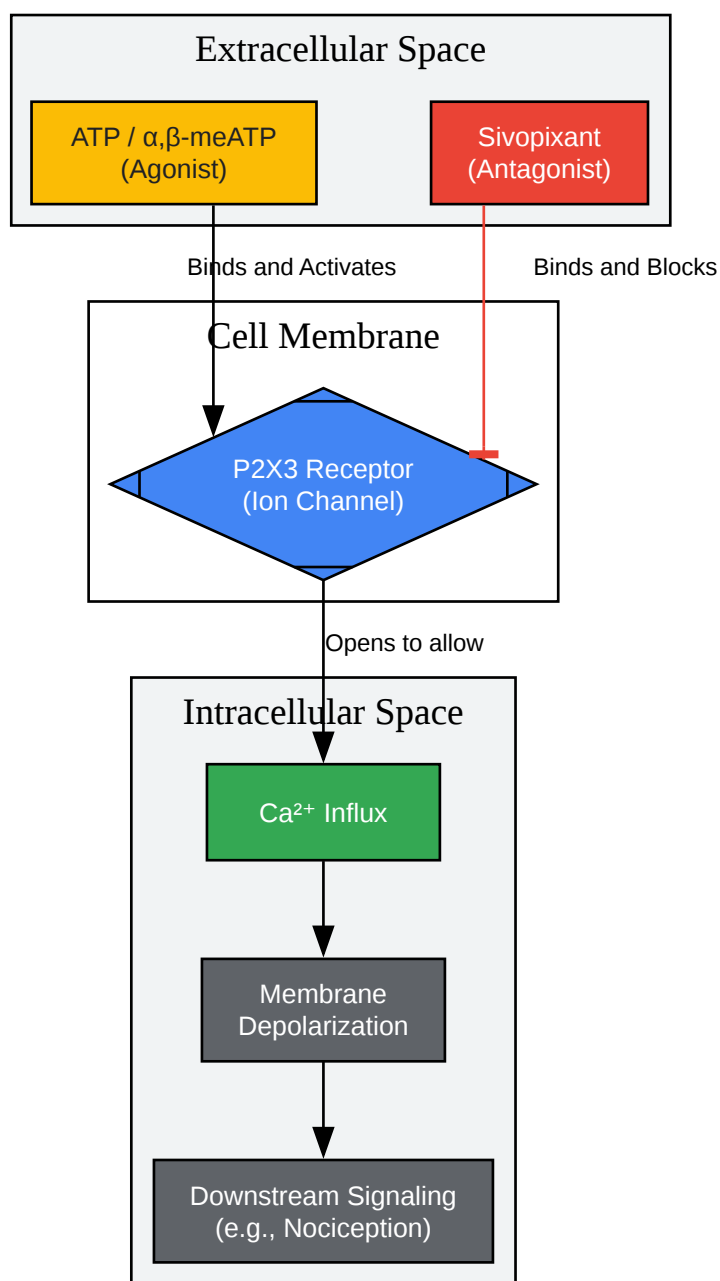
This document provides detailed application notes and protocols for utilizing calcium imaging assays to determine the in vitro potency and efficacy of **Sivopixant** and other P2X3 receptor antagonists. These assays offer a robust and high-throughput method for screening and characterizing compounds that modulate P2X3 receptor activity by directly measuring agonist-induced intracellular calcium mobilization.

Signaling Pathway and Assay Principle

The binding of an agonist, such as adenosine triphosphate (ATP) or its stable analog α,β -methylene ATP (α,β -meATP), to the P2X3 receptor opens a non-selective cation channel, leading to a rapid influx of calcium ions (Ca^{2+}) into the cell.[2] This increase in intracellular

calcium concentration is a direct measure of receptor activation. Calcium imaging assays employ fluorescent indicators that exhibit a significant increase in fluorescence intensity upon binding to Ca^{2+} .

Sivopixant, as a P2X3 receptor antagonist, blocks the ion channel and prevents the influx of calcium that would normally be triggered by an agonist. The efficacy of **Sivopixant** is therefore quantified by its ability to reduce the agonist-induced increase in intracellular calcium. This is typically measured as the half-maximal inhibitory concentration (IC_{50}), which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response.



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Figure 1: P2X3 Receptor Signaling Pathway

Data Presentation: In Vitro Potency of P2X3 Receptor Antagonists

The following table summarizes the in vitro activity of selected P2X3 receptor antagonists determined in cell-based calcium flux assays. Potency values, such as IC₅₀, can vary depending on the specific cell line, agonist concentration, and other experimental conditions.

Compound	Target(s)	Assay Type	Cell Line	Agonist	IC ₅₀ (nM)	Reference
Eliapixant	P2X3, P2X2/3	Calcium Flux (FLIPR)	1321N1	α,β-meATP	8 (hP2X3)	[5]
163 (hP2X2/3)	[5]					
Gefapixant	P2X3, P2X2/3	Patch Clamp	1321N1	α,β-meATP	153 (P2X3)	[2]
220 (P2X2/3)	[2]					
Camlipixant	P2X3	Calcium Mobilization	Human cell lines	ATP	25 (P2X3)	[2]
24,000 (P2X2/3)	[2]					

Experimental Protocols

Calcium Imaging Assay for Sivopixant Efficacy

This protocol is designed to measure the inhibitory effect of **Sivopixant** on agonist-induced calcium influx in cells stably expressing the human P2X3 receptor.

Materials:

- Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X3 receptor.

- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Plates: Black, clear-bottom 96-well or 384-well cell culture plates.[6]
- Calcium Indicator Dye: Fluo-4 AM.[6][7]
- Pluronic F-127: To aid in dye loading.[6]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
- **Sivopixant** Stock Solution: 10 mM in DMSO.
- P2X3 Agonist: α,β -methylene ATP (α,β -meATP) stock solution, 10 mM in water.[6][7]
- Instrumentation: Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).[2][8]

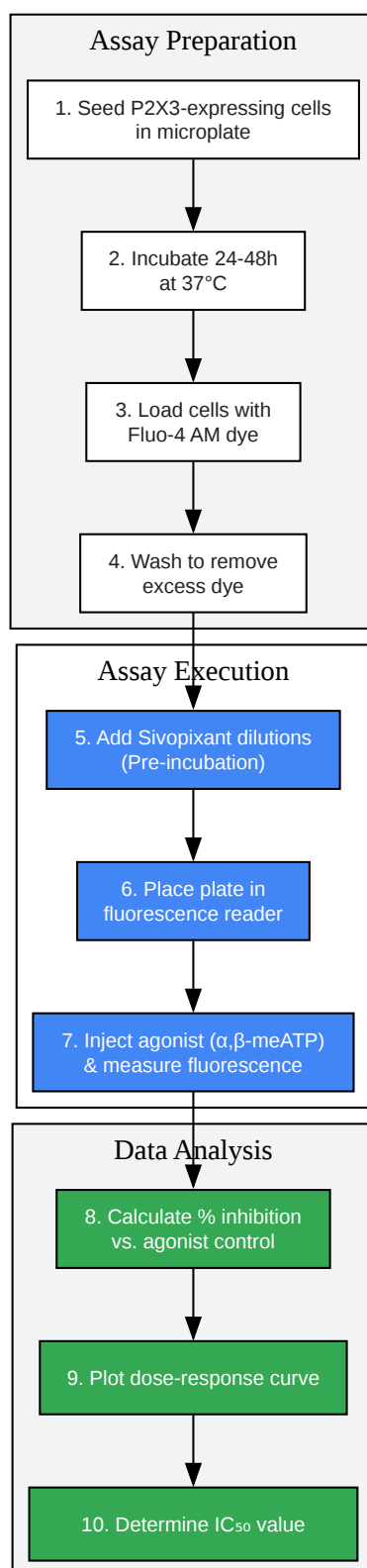
Procedure:

- Cell Plating:
 - Seed the P2X3-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.[7]
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.[6]
- Dye Loading:
 - Prepare a loading buffer containing 2-5 μ M Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.[6]
 - Remove the cell culture medium from the wells and add the loading buffer.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.[2]
 - Wash the cells gently with assay buffer to remove excess dye.[2]
- Compound Addition (Antagonist):

- Prepare serial dilutions of **Sivopixant** in assay buffer. It is recommended to test a concentration range from 1 nM to 10 μ M. Include a vehicle control (e.g., 0.1% DMSO).[6]
- Add the **Sivopixant** dilutions or vehicle to the respective wells.
- Incubate at room temperature for 15-30 minutes.[2][6]
- Agonist Stimulation and Measurement:
 - Prepare the agonist solution (α,β -meATP) in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). The optimal concentration should be determined empirically for the specific cell line and receptor expression level.[6]
 - Place the plate in the fluorescence plate reader.
 - Establish a stable baseline fluorescence reading for each well.
 - Use the instrument's automated injector to add the agonist solution to all wells simultaneously.
 - Immediately begin kinetic measurement of fluorescence intensity (e.g., readings every 2 seconds for 90 seconds).[8]

Data Analysis:

- The change in fluorescence intensity (ΔF) upon agonist addition corresponds to the influx of calcium.[6]
- Calculate the percentage of inhibition for each concentration of **Sivopixant** compared to the vehicle control (agonist only).
- Plot the percentage of inhibition against the logarithm of the **Sivopixant** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]



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Figure 2: Calcium Imaging Assay Workflow

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